molecular formula C25H20N2O2 B1505447 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one CAS No. 1010128-58-1

3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one

Cat. No.: B1505447
CAS No.: 1010128-58-1
M. Wt: 380.4 g/mol
InChI Key: SSZRKXGCFLYVEF-UHFFFAOYSA-N
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Description

3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one is a complex organic compound featuring an indole ring fused to a quinoline system, with a methoxyphenyl group and a methyl group attached at specific positions. This compound is of interest due to its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions.

  • Quinoline Synthesis: The quinoline portion can be constructed using the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Coupling Reaction: The indole and quinoline units can be coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an indole boronic acid with a quinoline halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, such as the conversion of the methoxy group to a hydroxyl group using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed to reduce the quinoline nitrogen, using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic substitution reactions can occur at the aromatic rings, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens (e.g., bromine).

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether.

  • Substitution: Nitric acid, sulfuric acid, bromine, iron(III) chloride, Lewis acids.

Major Products Formed:

  • Oxidation: 3-(1H-Indol-2-yl)-4-(4-hydroxyphenyl)-1-methylquinolin-2(1H)-one.

  • Reduction: this compound with reduced nitrogen.

  • Substitution: Various nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

  • Biology: The compound exhibits biological activity, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

  • Medicine: Its biological activity suggests potential therapeutic applications, including the treatment of infections, cancer, and other diseases.

  • Industry: The compound can be used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes, such as DNA replication, cell division, and signal transduction.

  • Pathways Involved: It may modulate pathways related to cell growth, apoptosis, and immune response, leading to its biological effects.

Comparison with Similar Compounds

  • Indole-3-carbaldehyde: A related indole derivative with applications in multicomponent reactions.

  • Quinoline derivatives: Other quinoline-based compounds with similar biological activities.

  • Methoxyphenyl derivatives: Compounds with methoxyphenyl groups used in various pharmaceutical applications.

Uniqueness: 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one is unique due to its specific structural features, which contribute to its distinct biological and chemical properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields

Properties

IUPAC Name

3-(1H-indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c1-27-22-10-6-4-8-19(22)23(16-11-13-18(29-2)14-12-16)24(25(27)28)21-15-17-7-3-5-9-20(17)26-21/h3-15,26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZRKXGCFLYVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C3=CC4=CC=CC=C4N3)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705269
Record name 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010128-58-1
Record name 3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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